Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen atoms in the fused ring system imparts unique electronic properties, making it a valuable scaffold for drug development and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the fused ring system. The reaction conditions often involve heating the mixture to promote cyclization and subsequent esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other substituents. Common reagents include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides, acyl chlorides).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it valuable in drug discovery and development.
Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms. They exhibit distinct chemical and biological properties.
Indole derivatives: Indoles have a similar heterocyclic structure but with a benzene ring fused to a pyrrole ring. They are widely studied for their biological activities and synthetic applications.
Pyridine derivatives: Pyridine-based compounds are common in medicinal chemistry and offer a range of functionalities due to the presence of the nitrogen atom in the ring.
The uniqueness of this compound lies in its specific ring fusion and the electronic properties conferred by the nitrogen atoms, making it a versatile scaffold for various applications.
Properties
IUPAC Name |
ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-4-3-7-8(12-9)5-6-11-7/h3-6,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMLMHAOXKDRKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743789 |
Source
|
Record name | Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261433-14-0 |
Source
|
Record name | Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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